N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes pyrimidine, piperazine, pyrazolo[3,4-d]pyrimidine, and thiophene moieties. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
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Formation of Pyrimidine and Piperazine Intermediates: : The initial step involves the synthesis of pyrimidine and piperazine intermediates. These intermediates are often prepared through nucleophilic substitution reactions, where a pyrimidine derivative reacts with a piperazine derivative under basic conditions .
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Construction of Pyrazolo[3,4-d]pyrimidine Core: : The next step involves the formation of the pyrazolo[3,4-d]pyrimidine core. This is typically achieved through cyclization reactions, where the pyrimidine and piperazine intermediates undergo intramolecular cyclization in the presence of a suitable catalyst .
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Attachment of Thiophene-2-carboxamide Moiety: : The final step involves the attachment of the thiophene-2-carboxamide moiety to the pyrazolo[3,4-d]pyrimidine core. This is usually done through amide bond formation reactions, where the carboxylic acid group of thiophene-2-carboxylic acid reacts with the amine group of the pyrazolo[3,4-d]pyrimidine intermediate in the presence of a coupling reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include:
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Batch Reactors: : Large-scale batch reactors are used to carry out the multi-step synthesis. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to ensure efficient production .
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Continuous Flow Reactors: : Continuous flow reactors are also employed for the industrial production of this compound. These reactors offer advantages such as improved reaction control, higher efficiency, and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, where the thiophene moiety is oxidized to form sulfoxides or sulfones .
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Reduction: : Reduction reactions can be performed on the pyrimidine and pyrazolo[3,4-d]pyrimidine rings, leading to the formation of dihydro derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the piperazine moiety is substituted with other nucleophiles .
Common Reagents and Conditions
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Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA) .
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Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions .
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Substitution: : Nucleophiles such as amines, thiols, and halides are used in substitution reactions .
Major Products
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Oxidation: : Sulfoxides and sulfones are the major products formed from oxidation reactions .
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Reduction: : Dihydro derivatives are the major products formed from reduction reactions .
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Substitution: : Substituted derivatives with various functional groups are the major products formed from substitution reactions .
Scientific Research Applications
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
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Biology: : The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in biological studies to investigate its effects on different biological systems .
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Medicine: : The compound is being explored for its potential therapeutic applications. It has shown promise as a lead compound in the development of new drugs for the treatment of various diseases .
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Industry: : The compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
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Molecular Targets: : The compound targets specific enzymes and receptors in biological systems. For example, it inhibits the activity of certain kinases and enzymes involved in cell signaling pathways .
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Pathways Involved: : The compound modulates various cellular pathways, including apoptosis, cell proliferation, and inflammation. It affects the expression of genes and proteins involved in these pathways .
Comparison with Similar Compounds
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
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N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: : This compound shares structural similarities with the target compound but differs in the presence of the pyrazine and pyridine moieties .
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4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1-(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: : This compound features a naphthyridine core and a nitrophenyl group, making it distinct from the target compound .
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N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e]thiazin-2-yl)piperazine-1-carbothioamide: : This compound contains a benzo[e]thiazin core and a chlorophenyl group, which are different from the structural elements of the target compound .
The uniqueness of this compound lies in its combination of pyrimidine, piperazine, pyrazolo[3,4-d]pyrimidine, and thiophene moieties, which contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N9OS/c30-19(16-3-1-12-31-16)21-6-7-29-18-15(13-26-29)17(24-14-25-18)27-8-10-28(11-9-27)20-22-4-2-5-23-20/h1-5,12-14H,6-11H2,(H,21,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVELFRYUVJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CS4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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